4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Overview
Description
Benzothiazole is a heterocyclic compound . It’s a core structure in many drugs due to its broad range of chemical and biological properties . Derivatives of benzothiazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways . For instance, a series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Molecular Structure Analysis
The structure of synthesized derivatives can be examined using techniques such as FTIR, 1H, 13C-NMR and HRMS .Chemical Reactions Analysis
The targeted 1,4-disubstituted 1,2,3-triazoles with amide and thioether functionality were synthesized by the reaction of 2-(prop-2-yn-1-ylthio)benzo[d]oxazole (3a)/2-(prop-2-yn-1-ylthio)benzo[d]thiazole (3b) (1.0 mmol), 4-(bromomethyl)-N-arylbenzamide .Scientific Research Applications
Synthesis and Biological Activity
4-Methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide derivatives have been synthesized and studied for their biological activities. Uma et al. (2017) synthesized derivatives from the condensation of related compounds with different aromatic amines, finding that derivatives with a chlorine substituent showed increased toxicity against bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Potential in Cardiovascular Therapeutics
Studies by Drapak et al. (2019) on similar derivatives indicated their potential as antihypertensive and cardiotropic drugs. Their research focused on synthesizing new derivatives and assessing their affinity to the angiotensin II receptor, with some compounds showing promising results for in vivo pharmacological studies (Drapak, Zimenkovsky, Perekhoda, Suleyman, Yeromina, Skaletska, Seredynska, & Demchenko, 2019).
Mechanism of Action
Target of Action
Compounds containing benzothiazole rings have been reported to exhibit diverse biological activities . They are known to interact with various enzymes and receptors, influencing cellular processes .
Mode of Action
The presence of the benzothiazole ring and the propynal group (c≡ch) suggests potential reactivity due to the triple bond. The compound may interact with its targets through these functional groups, leading to changes in the targets’ functions.
Biochemical Pathways
Benzothiazole derivatives have been known to impact a variety of biochemical pathways due to their broad range of chemical and biological properties .
Pharmacokinetics
Result of Action
Benzothiazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, and antidiabetic effects .
Future Directions
properties
IUPAC Name |
4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS.BrH/c1-3-7-13-10-8(14-2)5-4-6-9(10)15-11(13)12;/h1,4-6,12H,7H2,2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQNIZGAGHSUEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N)N2CC#C.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.